(4-nitro-1H-pyrazol-1-yl)acetonitrile

CAS No.: 1001500-47-5

Cat. No.: VC2210204

Molecular Formula: C5H4N4O2

Molecular Weight: 152.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1001500-47-5 |

|---|---|

| Molecular Formula | C5H4N4O2 |

| Molecular Weight | 152.11 g/mol |

| IUPAC Name | 2-(4-nitropyrazol-1-yl)acetonitrile |

| Standard InChI | InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 |

| Standard InChI Key | LFQFUHCPOAKRLD-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC#N)[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=NN1CC#N)[N+](=O)[O-] |

Introduction

Chemical Structure and Nomenclature

Structural Composition

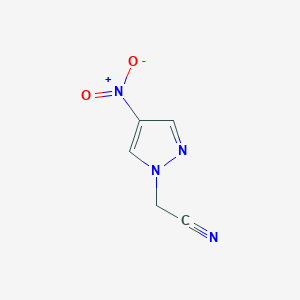

(4-nitro-1H-pyrazol-1-yl)acetonitrile features a five-membered pyrazole ring with a nitro group (-NO₂) at position 4 and an acetonitrile group (-CH₂CN) attached to one of the nitrogen atoms. The molecular formula is C₅H₄N₄O₂, indicating its composition of 5 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The compound's structure combines the aromaticity of the pyrazole ring with the reactivity of the nitro and nitrile functional groups, creating a versatile chemical entity.

Identification and Nomenclature

The compound is known by several names and identifiers, as detailed in the table below:

| Parameter | Value |

|---|---|

| IUPAC Name | 2-(4-nitropyrazol-1-yl)acetonitrile |

| Common Name | (4-nitro-1H-pyrazol-1-yl)acetonitrile |

| CAS Number | 1001500-47-5 |

| PubChem CID | 7017555 |

| Molecular Formula | C₅H₄N₄O₂ |

| InChI | InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 |

| InChIKey | LFQFUHCPOAKRLD-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1CC#N)N+[O-] |

Physical and Chemical Properties

Physical Properties

(4-nitro-1H-pyrazol-1-yl)acetonitrile exhibits specific physical characteristics that define its behavior under various conditions. These properties are crucial for handling, storage, and application in chemical processes.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements indicate that the compound poses moderate health risks, particularly through ingestion, skin and eye contact, and inhalation.

Additionally, the compound should be stored at 2-8°C , suggesting that it may be sensitive to heat or humidity. The recommended storage conditions highlight the importance of maintaining appropriate environmental controls to preserve the compound's integrity and prevent potential safety hazards.

Related Compounds

Structural Analogs

Several compounds share structural similarities with (4-nitro-1H-pyrazol-1-yl)acetonitrile, forming a family of related pyrazole derivatives:

-

2-(4-amino-1H-pyrazol-1-yl)acetonitrile (CAS: 1152842-04-0) - This compound features an amino group in place of the nitro group, potentially representing a reduced form of the title compound .

-

(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile (CAS: 1172831-14-9) - This analog contains additional methyl groups at positions 3 and 5 of the pyrazole ring, which would modify the electronic properties and steric environment of the molecule .

These structural analogs could exhibit different physical, chemical, and biological properties while maintaining the core pyrazole-acetonitrile scaffold. The differences in substitution patterns may influence their reactivity, solubility, and potential applications in various fields.

Comparison of Properties

The table below compares some key parameters between (4-nitro-1H-pyrazol-1-yl)acetonitrile and its related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| (4-nitro-1H-pyrazol-1-yl)acetonitrile | C₅H₄N₄O₂ | 152.11 | Reference compound |

| 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | C₅H₆N₄ | 122.13 | -NO₂ replaced with -NH₂ |

| (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetonitrile | C₇H₈N₄O₂ | 180.16 | Additional methyl groups at positions 3 and 5 |

These structural variations create opportunities for comparative studies to understand structure-property relationships within this family of compounds. Such comparisons could be valuable in optimizing molecules for specific applications in pharmaceutical research, agrochemistry, or materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume